3-(4-chlorophenyl)-6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents under acidic conditions.
Introduction of the 4-Chlorophenyl Group: This is achieved through nucleophilic substitution reactions, where the triazolopyridazine core reacts with 4-chlorophenyl derivatives.
Condensation with 2,4-Dimethoxybenzaldehyde: The final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde under basic or acidic conditions to form the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Scientific Research Applications
2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: The compound is used in various biological assays to understand its interaction with different enzymes and receptors
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in the position of nitrogen atoms, leading to different chemical properties and applications.
Uniqueness
2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to its specific combination of triazole and pyridazine rings, which imparts distinct biological activities and potential for targeted therapeutic applications .
Properties
Molecular Formula |
C20H17ClN6O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C20H17ClN6O2/c1-28-16-8-5-14(17(11-16)29-2)12-22-23-18-9-10-19-24-25-20(27(19)26-18)13-3-6-15(21)7-4-13/h3-12H,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
DPAYWKXFCNJTDG-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC |
Origin of Product |
United States |
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